2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one, commonly referred to as BI-D1870, is a synthetic small molecule that functions as a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. [] It has proven to be a valuable tool in scientific research for investigating the role of RSK in various cellular processes and disease models. BI-D1870 exhibits high specificity for RSK isoforms (RSK1, RSK2, RSK3, and RSK4), effectively inhibiting their activity with an IC50 in the nanomolar range. [, ] This selectivity distinguishes it from other kinase inhibitors and makes it particularly useful for studying RSK-dependent signaling pathways.
BI-D1870 features a pteridinone core structure with various substituents. Key structural elements contributing to its biological activity include the 3,5-difluoro-4-hydroxyphenyl moiety, which is involved in interactions with the ATP-binding site of RSK, and the isopentyl side chain, believed to contribute to its high selectivity. [, ] Crystallographic studies have provided insights into the binding mode of BI-D1870 within the ATP-binding pocket of RSK, revealing key interactions responsible for its inhibitory activity. []
The provided papers focus primarily on the biological effects of BI-D1870, and detailed analysis of its chemical reactions is not presented. As a kinase inhibitor, its primary mode of action involves binding to the ATP-binding site of RSK, effectively preventing the enzyme from phosphorylating its substrates. [] This binding is typically non-covalent and reversible, allowing for dynamic regulation of RSK activity.
BI-D1870 acts as a competitive inhibitor of RSK, binding to the ATP-binding pocket of the enzyme and preventing ATP from accessing the catalytic site. [, ] By blocking ATP binding, BI-D1870 effectively inhibits RSK-mediated phosphorylation of downstream targets, disrupting crucial signaling pathways involved in cell growth, proliferation, survival, and various other cellular processes. [] It's worth noting that BI-D1870 has been reported to inhibit other kinases, although typically at higher concentrations, highlighting the need for careful interpretation of experimental results. []
a) Cancer Research: A significant body of research explores the potential of BI-D1870 as an anti-cancer agent. Numerous studies have demonstrated its effectiveness in inhibiting the proliferation and inducing apoptosis in various cancer cell lines, including acute myeloid leukemia, [, , ], multiple myeloma, [, , ], gliomas, [], neuroblastoma, [], and triple-negative breast cancer. [, , , ]
b) Immunology: BI-D1870 has been utilized to investigate the role of RSK in immune cell function and inflammatory responses. Studies have shown that BI-D1870 can modulate cytokine production, [] affect T cell differentiation, [] and influence the activity of dendritic cells. []
c) Cardiovascular Research: Research has highlighted the potential role of RSK in cardiovascular diseases. BI-D1870 has been employed to study its effects on vascular smooth muscle cell function, [] cardiac hypertrophy, [] and diabetic complications. []
d) Virology: Studies have demonstrated that BI-D1870 can suppress viral replication in various models, including Rift Valley fever virus [] and Kaposi's sarcoma-associated herpesvirus. [] This suggests potential applications for BI-D1870 in antiviral therapies.
e) Signal Transduction Research: BI-D1870 serves as a crucial tool for dissecting complex signaling pathways, particularly those involving RSK. It has been used to elucidate RSK's role in regulating gene expression, [, , , ] cell cycle progression, [, ], apoptosis, [, ], and other cellular processes.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: